1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea
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Overview
Description
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a compound that features a unique structure combining an adamantane moiety with a phenyl group and a sulfonylurea fragment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 1-isocyanatoadamantane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot synthesis approach, where the adamantane moiety is directly included through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonylurea group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the sulfonylurea group.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating inflammation and hypertension.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols . This inhibition helps maintain higher levels of epoxy fatty acids, which have anti-inflammatory and antihypertensive effects.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea: Known for its antimicrobial properties.
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea: Studied for its enzyme inhibitory activity.
1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea: Exhibits enhanced water solubility and inhibitory activity against sEH.
Uniqueness
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is unique due to the presence of the sulfonylurea group, which imparts distinct chemical and biological properties. Its combination of an adamantane moiety with a sulfonylurea fragment makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenyl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16-2-8-22(9-3-16)30(28,29)26-23(27)25-21-6-4-20(5-7-21)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19H,10-15H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCSBBIXASYRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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